Cas no 1786393-03-0 ((1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine)

(1S)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine is a chiral amine compound featuring a 1,2,4-triazole moiety and a phenyl substituent. Its stereospecific (S)-configuration enhances selectivity in synthetic applications, particularly in asymmetric synthesis and pharmaceutical intermediates. The 1-methyl-1,2,4-triazole group contributes to metabolic stability, while the phenyl ethylamine backbone offers versatility in derivatization. This compound is valuable for research in medicinal chemistry, serving as a precursor for biologically active molecules. High purity and well-defined stereochemistry ensure reproducibility in catalytic and ligand-based studies. Its structural features make it suitable for exploring enzyme inhibition or receptor modulation, particularly in CNS-targeted drug discovery.
(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine structure
1786393-03-0 structure
商品名:(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine
CAS番号:1786393-03-0
MF:C11H14N4
メガワット:202.255661487579
CID:6222999
PubChem ID:84670784

(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine 化学的及び物理的性質

名前と識別子

    • EN300-1077310
    • 1786393-03-0
    • (1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine
    • インチ: 1S/C11H14N4/c1-15-11(13-8-14-15)10(12)7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3/t10-/m0/s1
    • InChIKey: JBFBJCDFWGPQFZ-JTQLQIEISA-N
    • ほほえんだ: N1(C)C([C@H](CC2C=CC=CC=2)N)=NC=N1

計算された属性

  • せいみつぶんしりょう: 202.121846464g/mol
  • どういたいしつりょう: 202.121846464g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1077310-0.05g
(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine
1786393-03-0 95%
0.05g
$1068.0 2023-10-28
Enamine
EN300-1077310-10.0g
(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine
1786393-03-0
10g
$5405.0 2023-06-10
Enamine
EN300-1077310-5.0g
(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine
1786393-03-0
5g
$3645.0 2023-06-10
Enamine
EN300-1077310-0.25g
(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine
1786393-03-0 95%
0.25g
$1170.0 2023-10-28
Enamine
EN300-1077310-2.5g
(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine
1786393-03-0 95%
2.5g
$2492.0 2023-10-28
Enamine
EN300-1077310-1.0g
(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine
1786393-03-0
1g
$1256.0 2023-06-10
Enamine
EN300-1077310-0.1g
(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine
1786393-03-0 95%
0.1g
$1119.0 2023-10-28
Enamine
EN300-1077310-0.5g
(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine
1786393-03-0 95%
0.5g
$1221.0 2023-10-28
Enamine
EN300-1077310-1g
(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine
1786393-03-0 95%
1g
$1272.0 2023-10-28
Enamine
EN300-1077310-5g
(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine
1786393-03-0 95%
5g
$3687.0 2023-10-28

(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine 関連文献

(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amineに関する追加情報

Compound CAS No. 1786393-03-0: (1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine

The compound (1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine with CAS No. 1786393-03-0 is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structure, which combines a triazole ring system with a phenethylamine backbone. The (S)-configuration at the chiral center adds to its stereochemical complexity and potential biological activity.

Recent studies have highlighted the importance of triazole-containing compounds in drug discovery. The triazole moiety is known for its ability to act as a bioisostere of other heterocyclic groups, offering improved pharmacokinetic properties such as enhanced solubility and stability. In the case of CAS No. 1786393-03-0, the methyl-substituted triazole further modulates the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

The phenethylamine component of this compound introduces a lipophilic domain, which is crucial for membrane permeability and binding to hydrophobic pockets in protein targets. This combination of lipophilic and hydrophilic domains makes CAS No. 1786393-03-0 a promising candidate for various therapeutic applications. Recent research has explored its potential as a neuroprotective agent, where it has shown promising results in vitro by modulating neurotransmitter systems and reducing oxidative stress.

In terms of synthesis, CAS No. 1786393-03-0 can be prepared via a multi-step process involving nucleophilic substitution and stereoselective synthesis techniques. The use of chiral auxiliary reagents ensures the correct S-configurational integrity, which is critical for maintaining its biological activity. This compound's synthesis also underscores the importance of stereochemistry in drug design, as minor deviations in configuration can significantly impact pharmacological outcomes.

From a pharmacological perspective, CAS No. 1786393-03 has demonstrated selectivity towards certain receptor systems, particularly those involved in central nervous system disorders. Preclinical studies have indicated that it may serve as a lead compound for the development of novel antidepressants or anxiolytics, given its ability to modulate serotonin and dopamine pathways.

Moreover, the compound's ability to act as a selective inhibitor of specific enzymes has opened avenues for its application in metabolic disorders. Recent advancements in computational chemistry have allowed researchers to model CAS No. 1786393's interactions with key enzyme residues, providing insights into its mechanism of action and potential optimization strategies.

Looking ahead, CAS No. 1786393's versatility as a chemical scaffold presents opportunities for further functionalization and exploration in diverse therapeutic areas. Its unique combination of structural features positions it as a valuable tool in both academic research and industrial drug development.

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